molecular formula C7H8N2O2 B1277960 6-Amino-4-methylnicotinic acid CAS No. 179555-11-4

6-Amino-4-methylnicotinic acid

Cat. No. B1277960
Key on ui cas rn: 179555-11-4
M. Wt: 152.15 g/mol
InChI Key: FBKFFOOSODQYPO-UHFFFAOYSA-N
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Patent
US05972975

Procedure details

A mixture of 2-amino-5-carboxy-4-methylpyridine (100 mg, 0.657 mmol) in 7:3 benzene-methanol (4 mL) was treated with (trimethylsilyl)diazomethane (2M solution in hexanes, 0.33 mL, 0.66 mmol). The mixture was evaporated and the residue chromatographed on silica gel eluting with 25% acetone/hexane to afford pure title compound; yield 88 mg (81%).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.33 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([C:9]([OH:11])=[O:10])=[CH:4][N:3]=1.[C:12]1(CO)C=CC=CC=1.C[Si](C=[N+]=[N-])(C)C>>[NH2:1][C:2]1[CH:7]=[C:6]([CH3:8])[C:5]([C:9]([O:11][CH3:12])=[O:10])=[CH:4][N:3]=1

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC=C(C(=C1)C)C(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
C1(=CC=CC=C1)CO
Step Two
Name
Quantity
0.33 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated
CUSTOM
Type
CUSTOM
Details
the residue chromatographed on silica gel eluting with 25% acetone/hexane

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=C(C(=C1)C)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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